3-(Aminomethyl)-N,N-diethylbenzenesulfonamide
Description
Chemical Name: 3-(Aminomethyl)-N,N-diethylbenzenesulfonamide Formula: C₁₂H₁₈N₂O₂S Physical Properties: White to pale yellow crystalline solid . Safety: Classified as an irritant (UN hazard code) . Structure: Features a benzenesulfonamide core substituted with an aminomethyl group at the 3-position and diethylamine at the sulfonamide nitrogen. This structure combines hydrophilic (aminomethyl) and hydrophobic (diethyl) moieties, influencing solubility and reactivity .
Properties
CAS No. |
954276-11-0 |
|---|---|
Molecular Formula |
C11H18N2O2S |
Molecular Weight |
242.34 g/mol |
IUPAC Name |
3-(aminomethyl)-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C11H18N2O2S/c1-3-13(4-2)16(14,15)11-7-5-6-10(8-11)9-12/h5-8H,3-4,9,12H2,1-2H3 |
InChI Key |
MBCRCQFDQSLZIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-N,N-diethylbenzenesulfonamide typically involves the reaction of benzene derivatives with sulfonamide precursors. One common method includes the alkylation of benzene with aminomethyl groups followed by sulfonation with diethylsulfonamide. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes are optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-N,N-diethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
3-(Aminomethyl)-N,N-diethylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-N,N-diethylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of folate synthesis, which is crucial for bacterial growth and replication.
Comparison with Similar Compounds
Structural Variations and Functional Groups
The table below highlights key structural differences and similarities between 3-(Aminomethyl)-N,N-diethylbenzenesulfonamide and related sulfonamide derivatives:
Pharmacological and Functional Properties
- Antimicrobial Activity: The oxazole-containing sulfonamide () exhibits broad-spectrum antimicrobial activity due to the oxazole ring’s ability to disrupt microbial membranes . N-(3-(Dimethylamino)propyl)benzenesulfonamide () is used in antimicrobial coatings, leveraging its cationic dimethylamino group for surface adhesion .
- Enzyme Inhibition :
- Metal Coordination: Enaminone derivatives () act as N,O-bidentate ligands in catalytic reactions, unlike the target compound, which lacks such functionality .
Physicochemical Properties
- Solubility: Compounds with hydrophilic groups (e.g., aminomethyl or dimethylaminopropyl) exhibit higher aqueous solubility compared to hydrophobic derivatives like trifluoromethylphenyl analogs .
- Thermal Stability :
Key Research Findings
- Structure-Activity Relationships: Electron-withdrawing groups (e.g., CF₃ in ) enhance binding to hydrophobic enzyme pockets, while electron-donating groups (e.g., methyl in ) improve antimicrobial activity . The aminomethyl group in the target compound may facilitate hydrogen bonding, a feature absent in diethylaminoethyl analogs () .
- Synthetic Challenges :
- Oxazole and isoxazole derivatives require stringent reaction conditions (e.g., controlled pH and temperature) to avoid side reactions .
Biological Activity
3-(Aminomethyl)-N,N-diethylbenzenesulfonamide, a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of an aminomethyl group and diethyl substituents on a benzenesulfonamide framework, which contributes to its pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | Not specified |
| Molecular Formula | C12H18N2O2S |
| Molecular Weight | 250.35 g/mol |
| IUPAC Name | 3-(Aminomethyl)-N,N-diethylbenzenesulfonamide |
The biological activity of 3-(Aminomethyl)-N,N-diethylbenzenesulfonamide is primarily attributed to its ability to interact with various biological targets. Sulfonamides generally function as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial in the bacterial folate synthesis pathway. By inhibiting this enzyme, sulfonamides can effectively hinder bacterial growth and proliferation.
Biological Activities
-
Antimicrobial Activity
- Several studies have demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties against a range of bacteria. The mechanism involves the inhibition of folic acid synthesis, which is essential for bacterial growth.
- For example, research has indicated that certain sulfonamides show activity against Mycobacterium tuberculosis, with varying degrees of effectiveness depending on their structural modifications .
-
Anticancer Potential
- Emerging evidence suggests that sulfonamide derivatives, including 3-(Aminomethyl)-N,N-diethylbenzenesulfonamide, may possess anticancer properties. These compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth through mechanisms such as topoisomerase inhibition .
- A study highlighted the structure-activity relationship (SAR) of sulfonamide derivatives, indicating that modifications in the side chains can enhance their anticancer efficacy .
- Antiparasitic Effects
Case Studies and Research Findings
- A study evaluating the antimicrobial efficacy of various sulfonamide derivatives found that modifications in the amine and sulfonyl groups could lead to enhanced activity against resistant strains of bacteria. This highlights the importance of chemical structure in determining biological effectiveness .
- Another investigation into the anticancer properties of sulfonamides revealed that specific derivatives exhibited significant antiproliferative effects on cancer cell lines, correlating with their ability to induce DNA damage and apoptosis .
Q & A
Q. Advanced Chirality Control
- Chiral Auxiliaries : Use enantiopure starting materials or catalysts to induce asymmetry .
- Chromatographic Resolution : Separate enantiomers via chiral HPLC or column chromatography.
- Kinetic Resolution : Exploit differential reaction rates of enantiomers with chiral reagents .
What are the best practices for documenting and reporting synthetic yields and reproducibility?
Q. Methodological Rigor
- Detailed Reaction Logs : Record solvent purity, temperature fluctuations, and catalyst batches .
- Yield Optimization Tables : Compare yields under varying conditions (e.g., solvent, time). Example:
| Condition | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| DMF, 80°C, 12h | 78 | 98.5 | |
| Ethanol, reflux, 8h | 65 | 95.2 |
How are computational methods integrated into the study of sulfonamide reactivity?
Q. Advanced Mechanistic Studies
- DFT Calculations : Model transition states to predict regioselectivity in nucleophilic attacks .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways .
- QSAR Models : Relate electronic parameters (e.g., Hammett constants) to reaction rates or bioactivity .
What safety considerations are critical when handling 3-(Aminomethyl)-N,N-diethylbenzenesulfonamide?
Q. Basic Laboratory Safety
- PPE : Use gloves, goggles, and lab coats to avoid skin/eye contact (irritant properties noted in sulfonamides) .
- Ventilation : Handle in a fume hood due to potential dust/aerosol formation.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal .
How can researchers navigate nomenclature inconsistencies in chemical databases?
Q. Advanced Data Management
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
